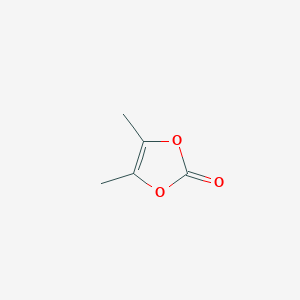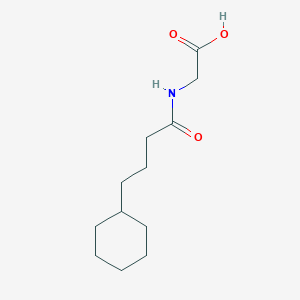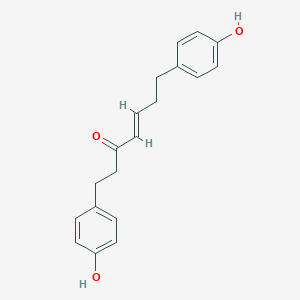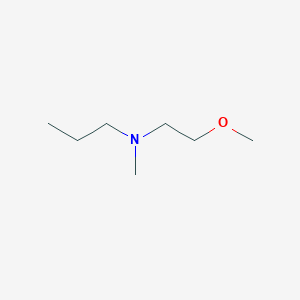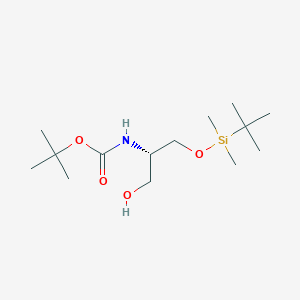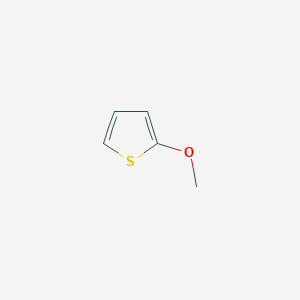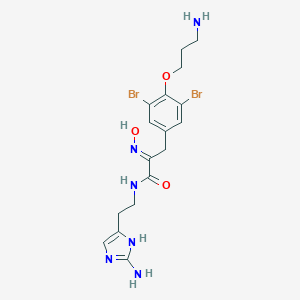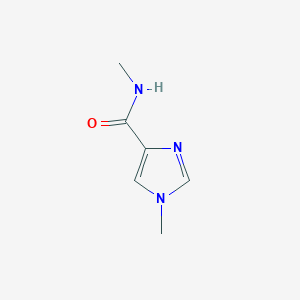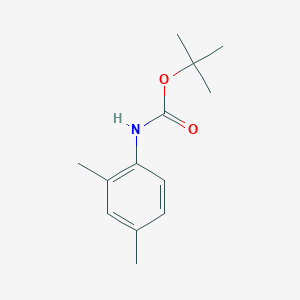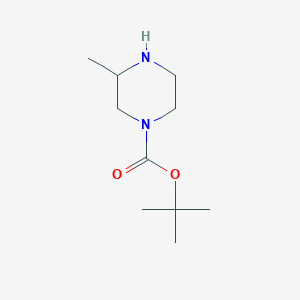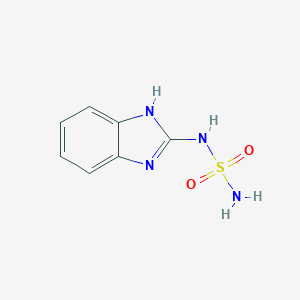
N-Sulfamoyl-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Sulfamoyl-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and antifungal agents. The unique structure of N-Sulfamoyl-1H-benzimidazol-2-amine has made it a promising candidate for further investigation in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-Sulfamoyl-1H-benzimidazol-2-amine involves the inhibition of specific enzymes or proteins that are involved in the progression of various diseases. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. Inhibition of this enzyme has been linked to the treatment of glaucoma, epilepsy, and other neurological disorders.
Efectos Bioquímicos Y Fisiológicos
N-Sulfamoyl-1H-benzimidazol-2-amine has been shown to have a wide range of biochemical and physiological effects in various animal models. For example, this compound has been shown to reduce the levels of glucose and insulin in the blood, suggesting its potential use in the treatment of diabetes. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Sulfamoyl-1H-benzimidazol-2-amine in laboratory experiments is its high potency and selectivity towards specific targets. This makes it an ideal candidate for the development of novel drugs with high efficacy and low toxicity. However, one of the limitations of using this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of N-Sulfamoyl-1H-benzimidazol-2-amine. One of the most promising areas of investigation is the development of novel drug candidates for the treatment of various diseases. Furthermore, the use of this compound as a tool for studying the structure and function of specific enzymes and proteins may lead to the discovery of new therapeutic targets. Finally, the development of new synthetic methods for the preparation of N-Sulfamoyl-1H-benzimidazol-2-amine may improve its purity and yield, making it more suitable for large-scale production.
Métodos De Síntesis
The synthesis of N-Sulfamoyl-1H-benzimidazol-2-amine involves the reaction of 2-aminobenzimidazole with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the synthesized compound can be improved by using appropriate purification techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-Sulfamoyl-1H-benzimidazol-2-amine has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
136810-64-5 |
|---|---|
Nombre del producto |
N-Sulfamoyl-1H-benzimidazol-2-amine |
Fórmula molecular |
C7H8N4O2S |
Peso molecular |
212.23 g/mol |
Nombre IUPAC |
2-(sulfamoylamino)-1H-benzimidazole |
InChI |
InChI=1S/C7H8N4O2S/c8-14(12,13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,12,13)(H2,9,10,11) |
Clave InChI |
NKQWCGUPZOXEBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N |
Sinónimos |
Sulfamide, 1H-benzimidazol-2-yl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)
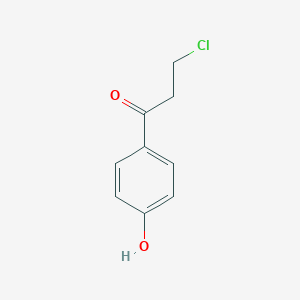
![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
